molecular formula C13H16N2O2 B6607807 tert-butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate CAS No. 2613384-66-8

tert-butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate

Cat. No.: B6607807
CAS No.: 2613384-66-8
M. Wt: 232.28 g/mol
InChI Key: PIVQRONBGQJFLA-UHFFFAOYSA-N
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Description

Tert-butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate, commonly referred to as t-butyl isoindole-2-carboxylate (TIIC), is an organic compound with a wide range of applications in the fields of synthetic organic chemistry, pharmaceuticals, and biochemistry. It is a versatile reagent that has been used in a variety of organic synthesis reactions, such as Diels-Alder reactions, Michael additions, and Mannich reactions. TIIC is also a useful tool for the synthesis of biologically active compounds and has found application in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate is not fully understood. However, it is believed that the reagent acts as a nucleophile and undergoes nucleophilic substitution reactions with a variety of electrophiles. This allows for the formation of a variety of compounds, such as amines, esters, and thiols.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory compounds. In addition, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to have anti-cancer activity, as it has been shown to inhibit the growth of a variety of tumor cell lines.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate in laboratory experiments include its low cost, its availability in a variety of forms, and its high reactivity. The reagent is also relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using this compound in laboratory experiments. For example, the reagent is not soluble in water, so it must be dissolved in a solvent such as ethanol or dimethylformamide. In addition, this compound is a strong base, so it must be handled with care to avoid potential hazards.

Future Directions

The potential of tert-butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate as a synthetic reagent is far from being fully explored. Possible future directions for research include the development of new synthetic methods using this compound, the synthesis of new biologically active compounds, and the study of the biochemical and physiological effects of this compound. In addition, this compound could be used in the synthesis of new materials for use in a variety of applications, such as drug delivery and sensing. Finally, this compound could be used to study the mechanism of action of a variety of enzymes and proteins.

Synthesis Methods

Tert-butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate is usually synthesized by the reaction of 1,3-dihydro-2H-isoindole-2-carboxylic acid with tert-butyl isocyanate in an aqueous medium. This reaction is typically carried out at room temperature and the product is obtained in good yields. The reaction is catalyzed by a base such as sodium hydroxide and can be carried out in the presence of a solvent such as ethanol or water.

Scientific Research Applications

Tert-butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate has been used in a wide range of scientific research applications, such as the synthesis of biologically active compounds, the preparation of pharmaceuticals, and the study of biochemical and physiological processes. It has been used in the synthesis of anti-cancer agents, anti-inflammatory agents, and antifungal agents. It has also been used in the synthesis of peptides, peptidomimetics, and small molecule inhibitors. In addition, this compound has been used in the synthesis of fluorescent probes and in the study of enzyme kinetics and protein-protein interactions.

Properties

IUPAC Name

tert-butyl 3-imino-1H-isoindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-8-9-6-4-5-7-10(9)11(15)14/h4-7,14H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVQRONBGQJFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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